4-Methacrylamido-2,2,6,6-tetramethylpiperidine
Overview
Description
4-Methacrylamido-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C13H24N2O and a molecular weight of 224.34 g/mol . It is a derivative of piperidine and is known for its stability and resistance to photo and thermal decomposition . This compound is used primarily in the stabilization of synthetic polymers .
Mechanism of Action
Target of Action
4-Methacrylamido-2,2,6,6-tetramethylpiperidine (also known as TMPMA) is a complex organic compound Similar compounds have been used in the synthesis of polymers .
Mode of Action
It’s known that tmpma is used in the synthesis of polymers In this process, it likely interacts with other monomers to form polymer chains
Biochemical Pathways
Given its use in polymer synthesis, it can be inferred that tmpma plays a role in the chemical reactions involved in polymer formation .
Result of Action
Given its role in polymer synthesis, it can be inferred that tmpma contributes to the formation of polymer structures .
Action Environment
The action, efficacy, and stability of TMPMA are likely influenced by various environmental factors. For instance, the temperature and pH of the environment could potentially affect the polymerization process . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methacrylamido-2,2,6,6-tetramethylpiperidine can be synthesized through the reaction of 2,2,6,6-tetramethylpiperidine with methacryloyl chloride under basic conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methacrylamido-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methacrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted methacrylamides .
Scientific Research Applications
4-Methacrylamido-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
4-Methacrylamido-2,2,6,6-tetramethylpiperidine is unique due to its high stability and resistance to both photo and thermal degradation . This makes it particularly valuable in applications where long-term stability is crucial, such as in the stabilization of synthetic polymers .
Properties
IUPAC Name |
2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)11(16)14-10-7-12(3,4)15-13(5,6)8-10/h10,15H,1,7-8H2,2-6H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRNOBUWMVLVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1CC(NC(C1)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592024 | |
Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31582-46-4 | |
Record name | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31582-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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